3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline
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Overview
Description
3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline is a compound that features a chloro-substituted aniline ring with an ethyl-imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can target the chloro group or the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced aniline derivatives, and various substituted aniline compounds .
Scientific Research Applications
3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The chloro and ethyl groups can modulate the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 3-Chloro-4-(1H-imidazol-1-yl)aniline
- 2-Ethyl-4-(1H-imidazol-1-yl)aniline
Uniqueness
3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline is unique due to the specific combination of the chloro, ethyl, and imidazole groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications .
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-chloro-4-(2-ethylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H12ClN3/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12/h3-7H,2,13H2,1H3 |
InChI Key |
IYXMJKNNNGEPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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